molecular formula C9H6Cl2N2OS2 B2733820 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole CAS No. 845879-26-7

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole

Cat. No.: B2733820
CAS No.: 845879-26-7
M. Wt: 293.18
InChI Key: KPGSZILDEXHEOK-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole is a specialized organosulfur compound belonging to the class of 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs), which have been identified in recent scientific literature as highly efficient and selective reagents for modifying cysteine thiols in proteins . With the molecular formula C₉H₆Cl₂N₂OS₂ and a molecular weight of 293.19 g/mol, this compound is characterized by a sulfinyl group (-S(O)-) linked to a 2-chlorobenzyl substituent at the 5-position of the 1,2,4-thiadiazole ring, which is chlorinated at the 3-position . The primary research application of this compound is as a superior covalent protein thiol-blocking agent in biochemical and proteomic studies . It functions through a nucleophilic aromatic substitution mechanism, where the cysteine thiolate (RS-) attacks the carbon at the 5-position of the electron-deficient thiadiazole ring, leading to the displacement of the chloro substituent and the formation a stable protein-reagent adduct . Compounds in this class, particularly sulfinyl-substituted TDZs like this one, demonstrate outstanding reactivity and selectivity for solvent-accessible free-thiol groups in aqueous solution . They react more specifically and rapidly than commonly used agents like N-ethylmaleimide (NEM), making them excellent alternatives for efficiently blocking free thiols to prevent disulfide rearrangement during sample preparation for the analysis of various cysteine post-translational modifications, such as nitrosothiols, sulfenic acids, and others involved in redox biology . Furthermore, research indicates that while the more reactive sulfonyl analogues may also react with other nucleophilic amino acids like histidine, the sulfinyl TDZs provide an optimal balance of fast reactivity and high selectivity almost exclusively for cysteine . This makes this compound a valuable tool for advanced applications, including quantitative HPLC/ESI-QTOF-MS/MS studies to measure the modification kinetics of specific cysteine residues in proteins and in conventional biotin-switch assays to analyze fast oxidation processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-chloro-5-[(2-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS2/c10-7-4-2-1-3-6(7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGSZILDEXHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)C2=NC(=NS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinyl (-SO-) group undergoes oxidation to form sulfonyl (-SO₂-) derivatives. This reaction is critical for modulating electronic and steric properties:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or other peracid systems under mild heating (30–60°C).

  • Product : 3-Chloro-5-(2-chlorobenzylsulfonyl)-1,2,4-thiadiazole.

  • Selectivity : Oxidation occurs exclusively at the sulfinyl sulfur without affecting the thiadiazole core or chlorine substituents .

Key Data :

Reaction TypeOxidizing AgentTemperatureConversion Rate
Sulfinyl → SulfonylH₂O₂ (30%)50°C>95% within 2h

Reduction Reactions

The sulfinyl group can be reduced to a sulfide (-S-) or other derivatives:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C.

  • Product : 3-Chloro-5-(2-chlorobenzylsulfanyl)-1,2,4-thiadiazole.

  • Mechanism : The reaction proceeds via nucleophilic attack on the sulfinyl sulfur, yielding a sulfide with retained thiadiazole integrity .

Thiol Reactivity and Selectivity

The sulfinyl group exhibits high reactivity toward thiol-containing compounds (e.g., cysteine), enabling selective modifications:

Thiol Adduct Formation

  • Reagents/Conditions : Reaction with cysteine or glutathione in phosphate buffer (pH 7.4) at 25°C.

  • Product : Covalent adducts via sulfinyl-sulfur thiolation.

  • Kinetics : Rapid reaction (complete within 5 minutes) with pseudo-first-order kinetics .

Selectivity Comparison :

Amino AcidReactivity with Sulfinyl DerivativeReactivity with Sulfonyl Derivative
CysteineHigh (100% conversion)Immediate (too fast to quantify)
HistidineNonePartial (30% conversion in 1h)
LysineNoneNone
SerineNoneNone

Data derived from HPLC-MS and TLC analyses .

Substitution Reactions

The chlorine atom at position 3 of the thiadiazole ring participates in nucleophilic substitutions under specific conditions:

  • Reagents/Conditions : Amines (e.g., piperidine) in dimethylformamide (DMF) at 80°C.

  • Product : 3-Amino-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole.

  • Limitations : Low reactivity due to electron-withdrawing effects of the sulfinyl group .

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous environments:

  • Conditions : Phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24h.

  • Outcome : No degradation observed via HPLC monitoring .

Comparative Reactivity of Sulfinyl vs. Sulfonyl Derivatives

ParameterSulfinyl DerivativeSulfonyl Derivative
Thiol ReactivitySelective (Cysteine-only)Non-selective
Oxidation SusceptibilityHighNone (Already oxidized)
Hydrolytic StabilityHighModerate

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole. Thiadiazoles are known for their ability to inhibit bacterial growth and have been evaluated against various strains of bacteria and fungi. For instance, a study synthesized several thiadiazole derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antiviral Properties

Research has also indicated that some thiadiazole derivatives possess antiviral properties. A study involving sulfonamide derivatives of thiadiazoles showed promising activity against tobacco mosaic virus (TMV), indicating that modifications of the thiadiazole structure can lead to compounds with antiviral efficacy . This opens avenues for further exploration in antiviral drug development.

Anti-inflammatory and Analgesic Effects

Thiadiazoles have been investigated for their anti-inflammatory and analgesic properties. Some derivatives have shown effectiveness in reducing inflammation and pain in animal models, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold .

Agricultural Applications

Herbicidal Activity

The incorporation of thiadiazole moieties into herbicidal formulations has been explored due to their potential to inhibit plant pathogens. Research indicates that certain thiadiazole derivatives can act as effective herbicides by disrupting the growth of unwanted plants while being less harmful to crops . This characteristic is particularly important in sustainable agriculture practices where selective herbicides are needed.

Fungicidal Properties

In addition to herbicidal activity, some studies have reported fungicidal effects of thiadiazole compounds against various plant pathogens. These compounds can be integrated into crop protection strategies to enhance resistance against fungal diseases, thus improving crop yield and quality .

Material Science

Synthesis of Novel Materials

Thiadiazoles are also being explored in material science for the synthesis of novel polymers and nanomaterials. Their unique chemical properties allow for the modification of polymeric materials to enhance their mechanical strength and thermal stability. Research into these applications is ongoing, focusing on creating materials with tailored properties for specific industrial uses .

  • Antimicrobial Evaluation
    • A study synthesized a series of thiadiazole derivatives including this compound and tested them for antibacterial activity using standard strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .
  • Fungicide Development
    • In agricultural research, a derivative was tested for its efficacy as a fungicide against Aspergillus niger. The results showed promising fungicidal activity that could be beneficial for crop protection strategies .
  • Polymer Synthesis
    • Researchers investigated the use of thiadiazole derivatives in creating high-performance polymers. The incorporation of these compounds resulted in materials with improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in the 1,2,4-Thiadiazole Core

Sulfinyl vs. Sulfonyl Derivatives
  • 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole: Exhibits a sulfinyl (S=O) group, which is chiral and may enhance interactions with biological targets due to its polarity.
  • Sulfonyl Analogs (e.g., 3-Chloro-5-(3-chlorobenzylsulfonyl)-1,2,4-thiadiazole) : The sulfonyl group (S=O₂) increases oxidation state and polarity. For example, 3-chloro-5-(p-tolylmethylsulfonyl)-1,2,4-thiadiazole (5b) has a higher yield (84%) and mp (90–91°C) compared to sulfinyl analogs, suggesting greater synthetic stability . Sulfonyl derivatives are often associated with enhanced metabolic stability in drug design .
Sulfanyl (Thioether) Derivatives
  • This compound has a yield of 74% and mp 85–86°C, similar to sulfinyl analogs. The electron-withdrawing nitro group may enhance electrophilicity, influencing reactivity in cross-coupling reactions .
  • 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole : A simpler alkylthio derivative with a molecular weight of 208.73 g/mol. It is classified as an irritant, highlighting differences in safety profiles compared to aromatic sulfinyl/sulfonyl analogs .

Aryl-Substituted Thiadiazoles

  • 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole (3): Synthesized via Suzuki-Miyaura coupling, this aryl-substituted derivative lacks sulfur-based substituents but demonstrates regioselectivity challenges in synthesis (75% yield) .
  • 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole (6a): Features a cyano group, which is strongly electron-withdrawing. Its mp (110–111°C) and NMR data (δ 7.43–7.57 ppm for aromatic protons) suggest distinct electronic properties compared to benzylsulfinyl analogs .

Halogenated Derivatives

  • 3,5-Diiodo-1,2,4-thiadiazole (1) : A key intermediate for cross-coupling reactions. Its iodine atoms enable selective substitutions at C5, contrasting with the chlorine in the target compound, which is less reactive in such reactions .
  • 3,3'-Dichloro-5,5'-disulfanediyl-bis-1,2,4-thiadiazole : A dimeric structure with disulfide linkages (CAS 26542-77-8). This compound’s higher molecular weight (303.24 g/mol) and disulfide bond may confer unique redox properties .

Structural and Pharmacological Insights

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
This compound C₉H₆Cl₂N₂OS₂ 289.19 Not reported Not reported Sulfinyl, Chloro
3-Chloro-5-(3-chlorobenzylsulfonyl)-1,2,4-thiadiazole C₉H₆Cl₂N₂O₂S₂ 309.19 Not reported Not reported Sulfonyl, Chloro
3-Chloro-5-(p-tolylmethylsulfonyl)-1,2,4-thiadiazole (5b) C₁₀H₉ClN₂O₂S₂ 288.77 90–91 84 Sulfonyl, Methyl
3-Chloro-5-[2-(4-nitrophenyl)ethylsulfanyl]-1,2,4-thiadiazole (3h) C₁₀H₈ClN₃O₂S₂ 301.98 85–86 74 Sulfanyl, Nitro

Biological Activity

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₉H₆Cl₂N₂OS₂
  • Molecular Weight : 293.19 g/mol
  • CAS Number : 486997-74-4

Synthesis typically involves the reaction of 2-chlorobenzyl sulfinyl chloride with thiadiazole derivatives under controlled conditions. The compound can also be synthesized through various methods involving alkylation and oxidation processes that yield sulfinyl and sulfonyl derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC₅₀ Values : The compound demonstrated an IC₅₀ value of approximately 23.29 µM against MCF-7 (breast cancer) cells and lower values against LoVo (colon cancer) cells, indicating potent activity .

Table 1: Antiproliferative Effects of Thiadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-723.29
This compoundLoVo<20

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation:

  • Inhibition of HDAC : The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cell cycle and apoptosis .
  • Stat3 Pathway Interference : Molecular docking studies indicate that it may inhibit STAT3 transcriptional activity by interfering with its DNA binding capabilities .

Other Biological Activities

Beyond anticancer properties, thiadiazoles have been noted for their antimicrobial and insecticidal activities:

  • Antimicrobial Effects : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for agricultural applications as fungicides and bactericides .

Table 2: Biological Activities of Thiadiazole Derivatives

Activity TypeTarget OrganismEffectivenessReference
AntimicrobialE. coliEffective
FungicidalFusarium spp.High

Case Studies

A notable case study involved testing the efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using 3,5-dichloro-1,2,4-thiadiazole as a precursor. For example, coupling with 2-chlorobenzylboronic acid derivatives under palladium catalysis (e.g., PdCl₂) in basic media (K₃PO₄) at elevated temperatures (120–140°C) achieves moderate yields (42–75%) . Optimization of regioselectivity may require lower temperatures (room temperature) to favor substitution at the 5-position . Microwave-assisted synthesis is also viable for rapid cyclization and improved purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify sulfinyl (–SO–) and benzyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 331.97 for C₉H₆Cl₂N₂OS₂).
  • X-ray Crystallography : If crystallization succeeds, this provides unambiguous confirmation of regiochemistry and stereochemistry at the sulfinyl group .

Q. What biological activities are associated with 1,2,4-thiadiazole derivatives, and how does sulfinyl substitution modulate these effects?

  • Methodology : Thiadiazoles are known for anticancer, antimicrobial, and neuroprotective activities. The sulfinyl group enhances electrophilicity and bioavailability, improving interactions with biological targets. For example, halogen substituents (e.g., Cl) at the 3- and 5-positions increase cytotoxicity by promoting DNA intercalation or enzyme inhibition . Screen activity using in vitro assays (e.g., MTT for cancer cell lines) and compare with non-sulfinyl analogs to isolate substituent effects .

Advanced Research Questions

Q. How can regioselectivity challenges during 1,2,4-thiadiazole functionalization be addressed, particularly in C–H activation reactions?

  • Methodology : Use iridium-catalyzed C–H sulfonamidation to introduce substituents at specific positions. For instance, directing groups (e.g., –NH₂) on the thiadiazole core guide sulfonyl azide coupling, enabling selective modification at the 4-position. Water as a solvent improves reaction efficiency and reduces byproducts . Validate regiochemistry via NOESY NMR or computational modeling (DFT) .

Q. What experimental strategies resolve contradictions in product formation under varying synthetic conditions?

  • Case Study : Evidence shows that phenylhydrazine hydrochloride reacts with thiadiazole precursors to yield unexpected pyrazole-thiadiazole hybrids (e.g., compound 5 in ). To mitigate this:

  • Control Electron-Deficient Sites : Block reactive sites (e.g., chloro groups) with protective groups before coupling.
  • Temperature Modulation : Lower temperatures (e.g., 0–25°C) suppress side reactions like cyclization .
  • Mechanistic Studies : Use LC-MS to track intermediates and propose pathways for competing reactions .

Q. How does the sulfinyl group’s oxidation state (–SO– vs. –SO₂–) influence the compound’s reactivity and bioactivity?

  • Methodology : Synthesize sulfoxide (–SO–) and sulfone (–SO₂–) analogs via controlled oxidation (e.g., H₂O₂ for sulfoxide, m-CPBA for sulfone). Compare their:

  • Stability : Assess degradation under physiological pH using HPLC.
  • Bioactivity : Test against enzyme targets (e.g., aromatase for cancer) to determine potency shifts. Sulfones generally exhibit higher metabolic stability but reduced solubility .

Q. What green chemistry approaches are viable for sustainable synthesis of 1,2,4-thiadiazoles?

  • Methodology : Replace toxic solvents (e.g., DMF) with water and use molecular oxygen as an oxidant. For example, iodine-catalyzed oxidative dimerization of thioamides in aqueous media achieves 65–93% yields with minimal waste . Monitor reaction progress via TLC and characterize products using FT-IR to confirm S–N bond formation .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave or green methods for scalability and reproducibility.
  • Characterization : Combine XRD with dynamic NMR to resolve sulfinyl stereochemistry.
  • Biological Screening : Include sulfone analogs in SAR studies to optimize pharmacokinetics.

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